[(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropyl]methanamine;hydrochloride
CAS No.: 2580103-47-3
Cat. No.: VC4568709
Molecular Formula: C8H14ClF2N
Molecular Weight: 197.65
* For research use only. Not for human or veterinary use.
![[(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropyl]methanamine;hydrochloride - 2580103-47-3](/images/structure/VC4568709.png)
Specification
CAS No. | 2580103-47-3 |
---|---|
Molecular Formula | C8H14ClF2N |
Molecular Weight | 197.65 |
IUPAC Name | [(1R,2S)-2-(3,3-difluorocyclobutyl)cyclopropyl]methanamine;hydrochloride |
Standard InChI | InChI=1S/C8H13F2N.ClH/c9-8(10)2-6(3-8)7-1-5(7)4-11;/h5-7H,1-4,11H2;1H/t5-,7+;/m0./s1 |
Standard InChI Key | UGUIQCCFBFDDFX-VOLNJMMDSA-N |
SMILES | C1C(C1C2CC(C2)(F)F)CN.Cl |
Introduction
Structural Features and Stereochemistry
The compound features a cyclopropane ring fused to a 3,3-difluorocyclobutyl group, with a methanamine moiety at the cyclopropane’s 1-position. The (1R,2S) stereochemistry indicates a specific spatial arrangement critical for its biochemical interactions . The cyclopropane’s strain and the cyclobutyl group’s fluorination contribute to unique electronic and steric properties, enhancing metabolic stability and binding affinity in drug candidates .
The hydrochloride salt form improves solubility in polar solvents, a common strategy for amine-containing pharmaceuticals . The fluorine atoms at the cyclobutyl 3-positions introduce electronegativity and conformational rigidity, which can modulate lipophilicity and bioavailability .
Synthetic Pathways
Preparation of 3,3-Difluorocyclobutyl Intermediates
The synthesis of 3,3-difluorocyclobutyl building blocks is well-documented. Ethyl 3-oxocyclobutanecarboxylate serves as a key precursor, undergoing deoxofluorination with agents like morpholino-sulfur trifluoride (Morph-DAST) to introduce fluorine atoms . For example, ethyl 3,3-difluorocyclobutanecarboxylate is synthesized in 76% yield via this method .
Cyclopropane Ring Formation
Cyclopropanation strategies include [2+2] cycloadditions or Simmons-Smith reactions. A plausible route involves coupling a vinyl-3,3-difluorocyclobutyl ether with dichloroketene to form a cyclobutanone intermediate, followed by reductive dechlorination and fluorination . Subsequent cyclopropanation via a transition-metal-catalyzed reaction could yield the fused cyclopropane-cyclobutyl core.
Amine Functionalization and Salt Formation
The methanamine group is introduced via reductive amination or nitrile reduction. For instance, (3,3-difluorocyclobutyl)methanamine hydrochloride (CAS: 1159813-93-0) is synthesized by reducing a nitrile precursor with LiAlH₄, followed by HCl treatment . Applying similar methods to the cyclopropane derivative would yield the target compound. Final hydrochloride salt formation is achieved by treating the free amine with HCl in methanol, as demonstrated for analogous cyclopropanamines .
Table 1: Representative Synthetic Steps
Physicochemical Properties
The compound’s properties are influenced by its hybrid structure:
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Molecular Weight: ~223.6 g/mol (C₉H₁₄ClF₂N).
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Solubility: High solubility in polar solvents (e.g., methanol, water) due to the hydrochloride salt .
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Melting Point: Estimated 190–200°C (similar to (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine HCl) .
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LogP: ~1.2 (predicted), balancing fluorinated hydrophilicity and cyclopropane hydrophobicity .
Table 2: Predicted Physicochemical Data
Applications in Drug Discovery
Fluorinated cyclopropanes are prized in medicinal chemistry for their ability to mimic aromatic groups while offering improved metabolic stability. The 3,3-difluorocyclobutyl group reduces molecular weight and logP compared to trifluoromethyl groups, aligning with lead-oriented synthesis principles . Potential applications include:
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